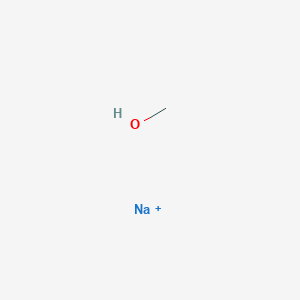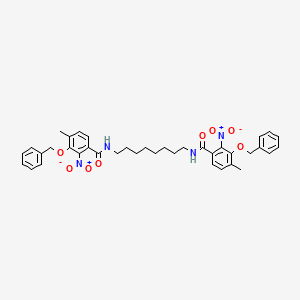![molecular formula C14H18O6 B14427133 2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) CAS No. 85629-92-1](/img/structure/B14427133.png)
2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) is an organic compound with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol . . This compound is characterized by the presence of two acetic acid groups attached to a 1,3-phenylenebis(oxy) backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) typically involves the reaction of resorcinol with chloroacetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
Solvents: Common solvents include water or organic solvents like ethanol.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or distillation to isolate the pure compound.
化学反応の分析
Types of Reactions
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its therapeutic properties.
Industry: Utilized in the production of polymers and resins.
作用機序
The mechanism of action of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibiting or activating enzymatic reactions.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Resorcinol: A precursor in the synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid).
Chloroacetic Acid: Used in the synthesis process.
Other Phenylenebis(oxy) Compounds: Such as 2,2’-[1,4-Phenylenebis(oxy)]bis(2-methylpropanoic acid).
Uniqueness
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
特性
CAS番号 |
85629-92-1 |
|---|---|
分子式 |
C14H18O6 |
分子量 |
282.29 g/mol |
IUPAC名 |
2-[3-(2-carboxypropan-2-yloxy)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H18O6/c1-13(2,11(15)16)19-9-6-5-7-10(8-9)20-14(3,4)12(17)18/h5-8H,1-4H3,(H,15,16)(H,17,18) |
InChIキー |
LORBAVYHMOPDGL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)OC1=CC(=CC=C1)OC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)




![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)




